molecular formula C26H21N3O2S B14965601 3-amino-4-(furan-2-yl)-N-(naphthalen-1-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

3-amino-4-(furan-2-yl)-N-(naphthalen-1-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

Cat. No.: B14965601
M. Wt: 439.5 g/mol
InChI Key: MDKQYBXRQDFDGT-UHFFFAOYSA-N
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Description

3-AMINO-4-(FURAN-2-YL)-N-(NAPHTHALEN-1-YL)-5H,6H,7H,8H-THIENO[2,3-B]QUINOLINE-2-CARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-AMINO-4-(FURAN-2-YL)-N-(NAPHTHALEN-1-YL)-5H,6H,7H,8H-THIENO[2,3-B]QUINOLINE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is the Claisen-Schmidt condensation method, which involves reacting aromatic aldehydes with methyl ketones . Characterization of the compound is performed using techniques such as NMR, FTIR, and UV-visible spectroscopy .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, ensuring high yield and purity while maintaining cost-effectiveness and environmental safety.

Chemical Reactions Analysis

Types of Reactions

3-AMINO-4-(FURAN-2-YL)-N-(NAPHTHALEN-1-YL)-5H,6H,7H,8H-THIENO[2,3-B]QUINOLINE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles depending on the specific substitution reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives, while reduction could produce amine derivatives.

Mechanism of Action

The mechanism of action of 3-AMINO-4-(FURAN-2-YL)-N-(NAPHTHALEN-1-YL)-5H,6H,7H,8H-THIENO[2,3-B]QUINOLINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-AMINO-4-(FURAN-2-YL)-N-(NAPHTHALEN-1-YL)-5H,6H,7H,8H-THIENO[2,3-B]QUINOLINE-2-CARBOXAMIDE apart is its combination of furan, naphthalene, and thienoquinoline moieties, which confer unique chemical and biological properties. This structural complexity allows for diverse applications and interactions that are not typically observed in simpler compounds.

Properties

Molecular Formula

C26H21N3O2S

Molecular Weight

439.5 g/mol

IUPAC Name

3-amino-4-(furan-2-yl)-N-naphthalen-1-yl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

InChI

InChI=1S/C26H21N3O2S/c27-23-22-21(20-13-6-14-31-20)17-10-3-4-11-19(17)29-26(22)32-24(23)25(30)28-18-12-5-8-15-7-1-2-9-16(15)18/h1-2,5-9,12-14H,3-4,10-11,27H2,(H,28,30)

InChI Key

MDKQYBXRQDFDGT-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=C3C(=C(SC3=N2)C(=O)NC4=CC=CC5=CC=CC=C54)N)C6=CC=CO6

Origin of Product

United States

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